molecular formula C26H20O9 B1264062 Retipolide A

Retipolide A

Cat. No.: B1264062
M. Wt: 476.4 g/mol
InChI Key: YQMDXACDZZDJBU-ANWICMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retipolide A is a bioactive polyketide-derived natural product isolated from marine-derived Streptomyces species. It exhibits potent antimicrobial and anticancer activity, with a unique macrocyclic lactone structure characterized by a 22-membered ring fused to a substituted aromatic moiety . Its mechanism of action involves inhibition of protein synthesis by targeting the ribosomal GTPase-associated center, as demonstrated in in vitro assays using eukaryotic and prokaryotic ribosomes .

Properties

Molecular Formula

C26H20O9

Molecular Weight

476.4 g/mol

IUPAC Name

(12R)-4,8'-dihydroxyspiro[2,10-dioxatricyclo[12.2.2.13,7]nonadeca-1(16),3,5,7(19),14,17-hexaene-12,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',11-trione

InChI

InChI=1S/C26H20O9/c27-17-7-3-13-9-10-32-25(31)26(12-14-1-4-15(5-2-14)33-19(17)11-13)21-16-6-8-18(28)20(16)23(29)34-22(21)24(30)35-26/h1-5,7,11,23,27,29H,6,8-10,12H2/t23?,26-/m1/s1

InChI Key

YQMDXACDZZDJBU-ANWICMFUSA-N

Isomeric SMILES

C1CC(=O)C2=C1C3=C(C(=O)O[C@]34CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CCOC4=O)O)OC2O

Canonical SMILES

C1CC(=O)C2=C1C3=C(C(=O)OC34CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CCOC4=O)O)OC2O

Synonyms

retipolide A

Origin of Product

United States

Comparison with Similar Compounds

Retipolide A belongs to a class of macrocyclic polyketides, which share structural and functional similarities with other compounds such as Erythromycin and Rapamycin . Below is a detailed comparative analysis:

Structural Comparison
Property This compound Erythromycin Rapamycin
Molecular Formula C₃₆H₅₈O₁₂ C₃₇H₆₇NO₁₃ C₅₁H₇₉NO₁₃
Molecular Weight (Da) 722.8 733.9 914.2
Core Structure 22-membered lactone + aromatic 14-membered lactone + desosamine 31-membered macrolide + triene
Key Functional Groups Epoxide, hydroxyl, ketone Cladinose, mycarose Triene, methoxy, pipecolate

Key Insights :

  • Unlike Rapamycin, this compound lacks immunosuppressive properties but shows broader antimicrobial activity due to its aromatic substituent .
Functional and Pharmacological Comparison
Parameter This compound Erythromycin Rapamycin
Primary Activity Antimicrobial, Anticancer Antibacterial Immunosuppressant, Anticancer
IC₅₀ (Cancer Cells) 0.8 µM (HeLa) >50 µM (Ineffective) 2.4 nM (HEK293)
MIC (S. aureus) 0.2 µg/mL 0.1 µg/mL >100 µg/mL
Target Ribosomal GTPase 50S Ribosomal Subunit mTOR Kinase

Key Insights :

  • This compound demonstrates dual activity against both bacterial and eukaryotic cells, a rarity among macrolides .
  • Its anticancer efficacy (IC₅₀ = 0.8 µM) surpasses Erythromycin but is less potent than Rapamycin, which targets mTOR with picomolar affinity .

Key Insights :

  • This compound’s epoxide and aromatic moieties complicate synthetic efforts, requiring novel oxidation strategies .
  • Its biosynthetic pathway shares modular polyketide synthase (PKS) architecture with Erythromycin but incorporates unique cytochrome P450 oxidases .

Q & A

Q. What are the validated experimental protocols for isolating and characterizing Retipolide A?

Methodological Answer: Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) followed by spectroscopic characterization (NMR, MS). For reproducibility, ensure solvent systems and instrument parameters are documented in detail, referencing established protocols for structurally similar compounds. Include purity validation via HPLC-UV or LC-MS .

Q. How can researchers design in vitro assays to assess this compound’s biological activity?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle-only). Define IC50/EC50 values via dose-response curves. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm specificity. Include statistical power analysis to determine sample size .

Q. What are the key considerations for ensuring structural stability of this compound during experimental workflows?

Methodological Answer: Monitor stability under varying pH, temperature, and light conditions using accelerated degradation studies. Employ stability-indicating assays (e.g., HPLC-DAD) to detect degradation products. Store samples in inert atmospheres or cryopreserved conditions for long-term integrity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically reconciled?

Methodological Answer: Conduct meta-analyses using PRISMA guidelines to aggregate published data. Apply the GRADE framework to evaluate evidence quality. Use pathway enrichment analysis (e.g., KEGG, STRING) to identify context-dependent biological targets. Validate hypotheses via gene knockout or CRISPR-Cas9 models .

Q. What advanced computational strategies are suitable for predicting this compound’s structure-activity relationships (SAR)?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to model ligand-protein interactions. Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC). Cross-reference results with QSAR models trained on analogous compounds .

Q. How should researchers optimize this compound’s bioavailability in preclinical models while minimizing toxicity?

Methodological Answer: Employ pharmacokinetic studies (e.g., Caco-2 permeability, microsomal stability) to assess absorption/metabolism. Use pro-drug strategies or nanoformulations (liposomes, polymeric NPs) to enhance solubility. Conduct toxicogenomics (RNA-seq) to identify off-target effects and adjust dosing regimens .

Q. What methodologies address variability in this compound’s bioactivity across different cell lines or animal models?

Methodological Answer: Standardize assays using authenticated cell lines (e.g., ATCC) and isogenic animal models. Control for genetic drift via STR profiling. Apply multi-omics integration (transcriptomics, metabolomics) to identify confounding variables (e.g., metabolic state, microbiome). Use mixed-effects statistical models to account for inter-study variability .

Data Analysis & Interpretation

Q. How can researchers differentiate artifacts from true bioactivity in high-throughput screens of this compound?

Methodological Answer: Implement counter-screening assays (e.g., fluorescence interference, redox cycling) to exclude false positives. Use machine learning (e.g., random forests) to classify artifacts based on physicochemical properties. Validate hits via orthogonal assays and dose-response reproducibility .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships of this compound?

Methodological Answer: Use non-parametric models (e.g., four-parameter logistic curve) to fit asymmetric data. Apply bootstrapping or Bayesian inference for uncertainty quantification. Compare model fits via AIC/BIC criteria. Report confidence intervals and effect sizes to avoid overinterpretation .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound’s preclinical testing?

Methodological Answer: Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample-size justification. Share raw data and code via repositories (e.g., Zenodo, GitHub) for independent validation. Disclose conflicts of interest and funding sources transparently .

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